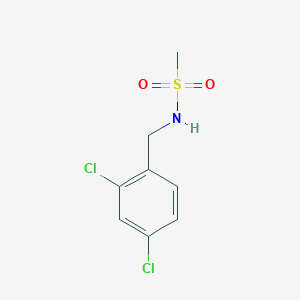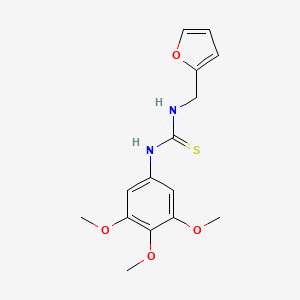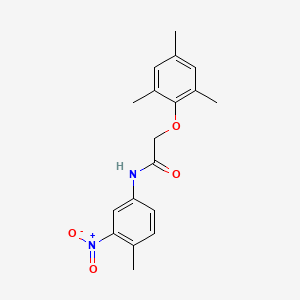
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile, also known as DPTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile is not well understood. However, studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It is believed that this compound exerts its anticancer activity by targeting the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have also shown that this compound can induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile in lab experiments is its high yield and purity. However, this compound is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for the study of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile. One direction is to further investigate its potential anticancer activity and the underlying mechanism of action. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and catalysis. Additionally, more studies are needed to assess the biocompatibility and toxicity of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential of this compound.
Métodos De Síntesis
The synthesis of 5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile involves several steps, including the reaction of 2,5-dimethylpyrrole with 4-bromobenzaldehyde, followed by the reaction with ethyl cyanoacetate and then cyclization with p-toluenesulfonic acid. The yield of this compound is around 45% with a melting point of 178-180°C.
Aplicaciones Científicas De Investigación
5'-(2,5-dimethyl-1H-pyrrol-1-yl)-2,2':3',2''-terfuran-4'-carbonitrile has been studied for its potential use in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In organic electronics, this compound has been used as an active layer in organic solar cells, field-effect transistors, and light-emitting diodes. In medicinal chemistry, this compound has been studied for its potential anticancer activity.
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-8-13(2)21(12)19-14(11-20)17(15-5-3-9-22-15)18(24-19)16-6-4-10-23-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTBJQKIILZJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)
![4-benzyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5696138.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5696144.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5696146.png)
![2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione](/img/structure/B5696154.png)


![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}benzamide](/img/structure/B5696181.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)